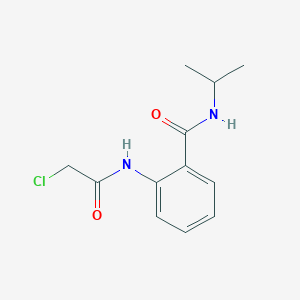

![molecular formula C14H16N2 B3370689 N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine CAS No. 503536-71-8](/img/structure/B3370689.png)

N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine

Übersicht

Beschreibung

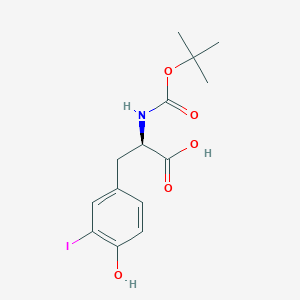

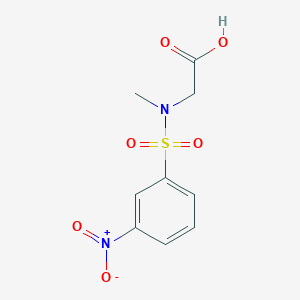

“N4’,N4’-Dimethyl-[1,1’-biphenyl]-3,4’-diamine” is a chemical compound with the formula C38H32N2 . It has a molecular weight of 516.67 .

Synthesis Analysis

The synthesis of this compound has been characterized by FT-IR, NMR, and UV-Visible spectroscopy methods . The geometry structure was optimized by means of density functional theory (DFT) and time-dependent density functional theory (TD-DFT) method with the ultrafine grid method .Molecular Structure Analysis

The molecular structure of “N4’,N4’-Dimethyl-[1,1’-biphenyl]-3,4’-diamine” has been analyzed using experimental and computational methods . The theoretically computed spectroscopic properties (FT-IR, NMR UV-visible) of the compound were compared with experimental results and were found to be in accord .Chemical Reactions Analysis

The chemical behavior of “N4’,N4’-Dimethyl-[1,1’-biphenyl]-3,4’-diamine” has been investigated using experimental and computational methods . The global chemical reactivity descriptors (GCRD) parameters and activity site of the compound have been discussed .Physical and Chemical Properties Analysis

The physical and chemical properties of “N4’,N4’-Dimethyl-[1,1’-biphenyl]-3,4’-diamine” include a density of 1.149±0.06 g/cm3 (20 ºC 760 Torr), a melting point of 165.0 to 169.0 °C, and a boiling point of 680.1±55.0 °C (Predicted) .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthesis of Novel Complexes : N4',N4'-Dimethyl-[1,1'-biphenyl]-3,4'-diamine has been utilized in synthesizing and characterizing novel complexes. For instance, research has focused on creating liquid crystalline properties of benzimidazol-8-hydroxyquinoline complexes using this compound (Al-Noor et al., 2017).

Studying Molecular Structures : This chemical has been instrumental in studying the molecular structures and electrochemical response of tetra(aryl)benzidenes (Low et al., 2004).

Materials Science and Electronics

Hole-Transporting Materials in OLEDs : The compound has shown potential as a hole-transporting material in organic light-emitting devices (OLEDs), offering high thermal stability and good operational stability (Li et al., 2013).

Optoelectronic Device Applications : Derivatives of this compound have been synthesized for use in optoelectronic devices, demonstrating significant optical and electrochromic behaviors (Wu et al., 2019).

Computational and Theoretical Chemistry

- Computational Analysis : The compound has been the subject of computational analysis to understand its structural and chemical behavior, contributing to insights into its molecular properties and potential applications (Prabakaran et al., 2020).

Chemical Properties and Reactions

Suzuki Cross-Couplings : It has been used in Suzuki cross-coupling reactions, showcasing its versatility in organic synthesis (Saito & Fu, 2007).

Synthesis of Polyimides and Polyamides : The compound has contributed to the synthesis and characterization of various polyimides and polyamides, revealing their suitability for high-performance materials with specific properties (Liaw et al., 1998).

Formation of Organic Carbonates : Its derivatives have been used in catalyzing the formation of organic carbonates from epoxides and CO2, indicating its role in sustainable chemical processes (Adolph et al., 2015).

Wirkmechanismus

Target of Action

It has been shown to have the highest atomic contact energy for the human squalene synthase .

Mode of Action

It is known that the compound interacts with its targets, leading to changes at the molecular level .

Pharmacokinetics

The compound’s molecular weight is 21229000, and it has a density of 1096g/cm3 . These properties may influence its bioavailability.

Result of Action

It has been shown to have a significant interaction with human squalene synthase .

Zukünftige Richtungen

Biochemische Analyse

Cellular Effects

It is known that the compound is used in optoelectronic devices, such as high efficiency and long lifetime light-emitting diode devices (organic LEDs, OLEDs)

Molecular Mechanism

It is known that the compound has semiconducting properties, which make it suitable for research and development studies in organic field-effect transistors (OFETs) and thin-film transistors (TFTs)

Eigenschaften

IUPAC Name |

3-[4-(dimethylamino)phenyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-16(2)14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFZESCMIGUOPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

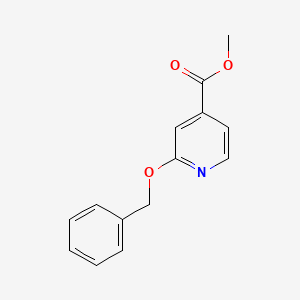

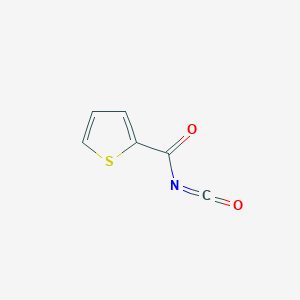

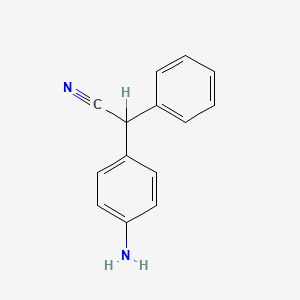

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.